molecular formula C6H17ClN4 B1455089 N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride CAS No. 1361114-50-2

N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride

Cat. No.: B1455089
CAS No.: 1361114-50-2
M. Wt: 180.68 g/mol
InChI Key: RYVDEEMKRMZZIP-UHFFFAOYSA-N
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Description

N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its guanidine core, which is modified with a dimethylaminoethyl group and a methyl group, making it a versatile molecule for research and industrial purposes.

Biochemical Analysis

Biochemical Properties

N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride plays a crucial role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with enzymes such as acetylcholinesterase and proteins involved in neurotransmission. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect neurotransmitter levels and signaling pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurons by modulating neurotransmitter release and uptake. Additionally, it can impact gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in cellular function. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby increasing the levels of acetylcholine in synaptic clefts and enhancing neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites and influence the overall metabolic balance within cells. The compound’s role in these pathways is essential for understanding its broader biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride typically involves the reaction of N-methylguanidine with 2-dimethylaminoethyl chloride hydrochloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Reaction Setup: The reaction is set up in a suitable solvent, such as ethanol or methanol, under an inert atmosphere to prevent unwanted side reactions.

    Addition of Reagents: N-methylguanidine is added to the reaction mixture, followed by the slow addition of 2-dimethylaminoethyl chloride hydrochloride.

    Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically around 50-60°C, for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield and minimize production costs.

    Purification: Industrial purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the dimethylaminoethyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Dimethylamino-ethyl)-N-methyl-guanidine oxide, while reduction may produce N-(2-Dimethylamino-ethyl)-N-methyl-guanidine.

Scientific Research Applications

N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying pharmacological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Comparison with Similar Compounds

  • N-(2-Dimethylamino-ethyl)-guanidine hydrochloride
  • N-Methyl-guanidine hydrochloride
  • 2-Dimethylaminoethyl chloride hydrochloride

Comparison: N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4.ClH/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVDEEMKRMZZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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